molecular formula C15H19FN2O5 B580947 (S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate CAS No. 1233860-33-7

(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate

Cat. No.: B580947
CAS No.: 1233860-33-7
M. Wt: 326.324
InChI Key: MHOIEGRSORTDPW-JTQLQIEISA-N
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Description

(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate (CAS 1233860-33-7) is a chiral pyrrolidine-based building block of significant interest in medicinal chemistry and drug discovery. Its molecular formula is C15H19FN2O5, with a molecular weight of 326.32 g/mol . This compound features a stereogenic center, and the (S)-enantiomer is specifically sought for creating single-enantiomer drug candidates, as the spatial orientation of substituents is critical for binding to enantioselective protein targets . The pyrrolidine ring is a privileged saturated scaffold that enhances molecular complexity and improves druggability by favorably modifying physicochemical parameters such as solubility and lipophilicity compared to flat aromatic systems . The structure incorporates a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate for synthesizing novel pyrrolidine compounds, a class found in many FDA-approved drugs and natural products . It is widely used as a key synthetic intermediate in developing active pharmaceutical ingredients (APIs), particularly in areas like anticancer, antibacterial, and central nervous system (CNS) disease research . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl (3S)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O5/c1-15(2,3)23-14(19)17-8-7-10(9-17)22-13-11(16)5-4-6-12(13)18(20)21/h4-6,10H,7-9H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHOIEGRSORTDPW-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CC=C2F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00693173
Record name tert-Butyl (3S)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233860-33-7
Record name tert-Butyl (3S)-3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00693173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Molecular Architecture

The target compound features a pyrrolidine ring substituted at the 3-position with a 2-fluoro-6-nitrophenoxy group and a tert-butyl carbamate at the 1-position. The molecular formula is C₁₅H₁₉FN₂O₅ (MW: 326.32 g/mol), with critical functional groups including:

  • Tert-butyl carbamate : Provides steric protection for the pyrrolidine nitrogen.

  • 2-Fluoro-6-nitrophenoxy : Electron-withdrawing nitro (NO₂) and fluorine (F) groups influence reactivity and regioselectivity.

Stereochemical Considerations

Achieving the (S) -configuration at the pyrrolidine’s 3-position necessitates asymmetric synthesis or resolution techniques. Racemization risks during nitration or coupling steps require mild conditions.

Established Synthesis Pathways

Chiral Pyrrolidine Intermediate Preparation

The (S) -pyrrolidine scaffold is typically derived from L-proline or via asymmetric hydrogenation.

L-Proline Derivatization

  • Carbamate Formation : L-proline reacts with di-tert-butyl dicarbonate (Boc₂O) in THF/water (1:1) at 0°C to form (S)-tert-butyl pyrrolidine-1-carboxylate. Yield: ~85%.

  • Oxidation and Functionalization : The 3-hydroxypyrrolidine intermediate is generated via hydroxylation but requires protection to avoid side reactions.

Asymmetric Hydrogenation

Chiral catalysts like BINAP-Ru complexes enable hydrogenation of pyrrolidine precursors. For example, hydrogenating 3-ketopyrrolidine with (S)-BINAP yields the (S)-alcohol (ee >98%).

Nucleophilic Aromatic Substitution (SNAr)

The 2-fluoro-6-nitrobenzene derivative reacts with the pyrrolidine oxygen nucleophile under basic conditions:

Reaction Conditions :

  • Substrate : 1-chloro-2-fluoro-3-nitrobenzene (1.2 eq)

  • Base : K₂CO₃ (2.5 eq)

  • Solvent : DMF, 80°C, 12 h

  • Yield : 62–68%

Mechanism :

  • Deprotonation of pyrrolidine’s hydroxyl group.

  • Attack on the electron-deficient aromatic ring (activated by nitro and fluorine).

Sequential Functionalization

  • Nitration : Post-phenoxy coupling, nitration using HNO₃/H₂SO₄ at 0°C introduces the nitro group.

  • Fluorination : Balz-Schiemann reaction with diazonium salts and HF-pyridine.

Limitations : Harsh conditions risk carbamate cleavage, necessitating Boc-group stability verification.

Pre-Functionalized Aromatic Rings

Using pre-nitrated and fluorinated aryl halides (e.g., 2-fluoro-6-nitroiodobenzene) in Ullmann coupling avoids post-functionalization:

  • Catalyst : CuI/1,10-phenanthroline

  • Solvent : DMSO, 100°C

  • Yield : 55%

Stereoselective Optimization Strategies

Chiral Auxiliaries

Temporary chiral inductors, such as Evans oxazolidinones , guide asymmetric synthesis during pyrrolidine formation. Post-synthesis removal yields the desired (S)-enantiomer.

Kinetic Resolution

Enzymatic hydrolysis (e.g., lipase B) of racemic intermediates selectively processes one enantiomer, enriching the (S)-form.

Comparative Analysis of Methods

Method Yield Stereoselectivity (ee) Key Advantage
L-Proline Derivatization72%>99%High chiral purity
Asymmetric Hydrogenation65%98%Scalable
Ullmann Coupling55%85%Avoids post-functionalization

Data synthesized from.

Industrial-Scale Considerations

Solvent Selection

  • Polar Aprotic Solvents : DMF and DMSO enhance SNAr reactivity but complicate purification.

  • Alternative Solvents : Cyclopentyl methyl ether (CPME) offers greener profiles and easier回收.

Catalytic Efficiency

MOF-199 (Cu-based metal-organic framework) improves Ullmann coupling turnover number (TON) to 1,200 vs. 450 for CuI .

Chemical Reactions Analysis

(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro and nitro groups play a crucial role in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tert-butyl pyrrolidine carboxylates with aryloxy substituents. Below is a comparative analysis with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents on Pyrrolidine Functional Groups Key Applications Reactivity/Solubility
(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate 3-(2-fluoro-6-nitrophenoxy) Nitro, fluoro, tert-butyl carbamate Intermediate in API synthesis; chiral building block High reactivity in SNAr; moderate solubility in THF/DCM
tert-Butyl 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate 3-((6-iodo-3-methoxypyridin-2-yloxy)methyl) Iodo, methoxy, tert-butyl carbamate Cross-coupling reactions (e.g., Suzuki) Iodo group enables palladium catalysis; poor water solubility
(±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate 4-(2-fluoro-6-(silyloxy)pyrrolidinyl pyridinyl) Benzyl, silyl ether, methyl ester Protected intermediates for peptide synthesis Silyl ether enhances lipophilicity; air-sensitive
tert-Butyl 3-(2-fluoro-6-isocyanatophenoxy)pyrrolidine-1-carboxylate 3-(2-fluoro-6-isocyanatophenoxy) Isocyanate, tert-butyl carbamate Urea/thiourea formation Highly reactive isocyanate; requires anhydrous conditions
(S)-tert-Butyl 3-(2-fluoro-4-nitrophenoxy)pyrrolidine-1-carboxylate 3-(2-fluoro-4-nitrophenoxy) Nitro (para position), fluoro Regioisomeric comparison studies Altered electronic effects vs. 6-nitro isomer; similar solubility

Key Findings:

Electronic Effects : The 2-fluoro-6-nitro substitution in the target compound creates a meta-directing electronic profile, distinct from the para-nitro isomer’s para-directing behavior. This difference impacts regioselectivity in electrophilic aromatic substitution .

Steric and Solubility Profiles : Compared to silyl-protected analogs (e.g., ), the tert-butyl carbamate group offers better stability under acidic conditions but lower solubility in polar solvents .

Reactivity in Coupling Reactions : Unlike iodo- or isocyanate-containing analogs (), the nitro group in the target compound facilitates nucleophilic aromatic substitution (SNAr) but is less suited for cross-coupling .

Chiral Utility : The (S)-enantiomer is preferred in asymmetric synthesis, whereas racemic mixtures (e.g., ) require resolution for enantioselective applications .

Biological Activity

(S)-tert-Butyl 3-(2-fluoro-6-nitrophenoxy)pyrrolidine-1-carboxylate, with the CAS number 1233860-33-7, is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H19FN2O5
  • Molecular Weight : 326.32 g/mol
  • Purity : >95%

The compound is characterized by a pyrrolidine ring substituted with a nitrophenoxy group, which may influence its interaction with biological targets.

Pharmacological Properties

Research indicates that compounds containing pyrrolidine frameworks exhibit various biological activities, including:

  • Antitumor Activity : Pyrrolidine derivatives have been studied for their potential in cancer therapy. For instance, certain pyrrolidine-based compounds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Antimicrobial Activity : Some studies suggest that pyrrolidine derivatives possess antimicrobial properties, making them candidates for further development as antibacterial or antifungal agents .

The biological activity of this compound may involve various mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, similar to other pyrrolidine derivatives which have shown inhibition against kinases and other targets .
  • Receptor Modulation : The presence of the nitrophenoxy group could facilitate interactions with neurotransmitter receptors or other molecular targets, potentially influencing signaling pathways related to inflammation or cancer .

Case Studies

Several studies have highlighted the biological activity of similar compounds:

  • Study on Pyrrolo[3,4-c]pyridines : This research demonstrated that derivatives of pyrrolo[3,4-c]pyridine exhibited significant antidiabetic and antiviral activities. The structure-activity relationship indicated that modifications to the nitrogen heterocycles could enhance bioactivity .
  • Anticancer Research : A series of pyrrolidine derivatives were evaluated for their anticancer properties. One study reported that specific substitutions on the pyrrolidine ring led to improved selectivity and potency against cancer cell lines .

Data Table

Here is a summary table of key findings related to the biological activity of this compound and related compounds:

Biological ActivityRelated CompoundsObserved Effects
AntitumorPyrrolo[3,4-c]pyridinesInduction of apoptosis in cancer cells
AntimicrobialVarious pyrrolidine derivativesInhibition of bacterial growth
Enzyme InhibitionPyrrolidine-based inhibitorsTargeting kinases involved in tumor growth
Receptor ModulationNitrophenoxy-substituted compoundsModulation of neurotransmitter receptors

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for introducing the 2-fluoro-6-nitrophenoxy group to the pyrrolidine scaffold?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or Mitsunobu reactions. For example, coupling (S)-tert-butyl pyrrolidine-1-carboxylate derivatives with 2-fluoro-6-nitrophenol under basic conditions (e.g., K2CO3 in DMF) at 60–80°C achieves substitution at the 3-position of pyrrolidine . Boc-protection of the pyrrolidine nitrogen ensures regioselectivity . Purification via flash chromatography (hexane/EtOAc gradients) yields >95% purity .

Q. How can enantiomeric purity be validated for this chiral compound?

  • Methodology : Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases resolves enantiomers. Optical rotation ([α]D) and circular dichroism (CD) spectroscopy further confirm configuration. Comparison with known (R)-isomers (e.g., CAS 1233860-33-7 vs. 1233860-17-7) ensures stereochemical fidelity .

Q. What spectroscopic techniques are critical for structural characterization?

  • Methodology :

  • 1H/13C NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and aromatic protons (δ 7.5–8.2 ppm for nitro-fluorophenyl) .
  • HRMS : Molecular ion [M+H]+ at m/z 355.12 (C15H18FN2O5+) confirms the formula .
  • IR : Nitro group vibrations (~1520 cm⁻¹) and carbonyl (C=O, ~1700 cm⁻¹) validate functional groups .

Advanced Research Questions

Q. How does the fluorine substitution at the 2-position influence electronic properties and reactivity?

  • Analysis : Fluorine’s electron-withdrawing effect increases the nitro group’s electrophilicity, enhancing SNAr reactivity. Computational modeling (DFT, B3LYP/6-31G*) shows a reduced LUMO energy (-1.8 eV) at the nitro-phenyl ring, favoring nucleophilic attack . Contrastingly, steric hindrance from the tert-butyl group may slow kinetics, requiring elevated reaction temperatures .

Q. What strategies resolve contradictions in reported yields for analogous compounds?

  • Case Study : For tert-butyl 3-(2-chloro-1H-benzoimidazol-1-yl)pyrrolidine-1-carboxylate (CAS 1421017-18-6), yields vary from 60–85% due to competing side reactions (e.g., over-alkylation). Optimizing stoichiometry (1:1.2 pyrrolidine:aryl halide) and using Pd catalysis (5 mol% Pd(PPh3)4) suppresses byproducts .

Q. How can computational tools predict metabolic stability of this compound in biological systems?

  • Methodology : ADMET predictors (e.g., SwissADME) analyze logP (2.1), PSA (85 Ų), and CYP450 interactions. The tert-butyl group reduces metabolic oxidation, while the nitro group may undergo reductase-mediated conversion to amines, requiring in vitro hepatocyte assays for validation .

Q. What safety protocols are essential for handling nitroaromatic intermediates?

  • Guidelines : Follow GHS codes P210 (avoid ignition sources) and P201 (pre-use instructions). Store nitro compounds at ≤-20°C in amber vials to prevent photodegradation. Use explosion-proof fume hoods during synthesis .

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